molecular formula C16H13Cl2NO B2485782 [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol CAS No. 92407-93-7

[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol

Cat. No.: B2485782
CAS No.: 92407-93-7
M. Wt: 306.19
InChI Key: HAUIQJADWOTAIL-UHFFFAOYSA-N
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Description

[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a dichlorobenzyl group attached to the indole nucleus, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol typically involves the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole nucleus reacts with 3,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to form this compound. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form various derivatives. Reducing agents like sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various functional groups. Reagents like halogens and nitrating agents are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Various reduced derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential anticancer effects.

Uniqueness: [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol is unique due to the presence of the dichlorobenzyl group, which may enhance its biological activity and specificity compared to other indole derivatives. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9,20H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIQJADWOTAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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